4-(Methanesulfonyl)-N,N-bis(2-methylpropyl)-2,6-dinitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Methanesulfonyl)-N,N-bis(2-methylpropyl)-2,6-dinitroaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a methanesulfonyl group, two 2-methylpropyl groups, and two nitro groups attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methanesulfonyl)-N,N-bis(2-methylpropyl)-2,6-dinitroaniline typically involves multiple steps, starting from readily available starting materials. One common route involves the nitration of aniline to introduce the nitro groups, followed by sulfonation to add the methanesulfonyl group. The final step involves the alkylation of the aniline nitrogen with 2-methylpropyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-(Methanesulfonyl)-N,N-bis(2-methylpropyl)-2,6-dinitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methanesulfonyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce various functional groups in place of the methanesulfonyl group.
Scientific Research Applications
4-(Methanesulfonyl)-N,N-bis(2-methylpropyl)-2,6-dinitroaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Methanesulfonyl)-N,N-bis(2-methylpropyl)-2,6-dinitroaniline involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the methanesulfonyl group can act as an electrophilic center. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(Methanesulfonyl)-N-(2-methoxy-2-methylpropyl)aniline
- 4-(Methanesulfonyl)-N,N-dimethyl-2,6-dinitroaniline
Uniqueness
4-(Methanesulfonyl)-N,N-bis(2-methylpropyl)-2,6-dinitroaniline is unique due to the combination of its functional groups, which confer distinct chemical and physical properties
Properties
CAS No. |
61496-51-3 |
---|---|
Molecular Formula |
C15H23N3O6S |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
N,N-bis(2-methylpropyl)-4-methylsulfonyl-2,6-dinitroaniline |
InChI |
InChI=1S/C15H23N3O6S/c1-10(2)8-16(9-11(3)4)15-13(17(19)20)6-12(25(5,23)24)7-14(15)18(21)22/h6-7,10-11H,8-9H2,1-5H3 |
InChI Key |
KVDWUNYCGBXOTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(CC(C)C)C1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.